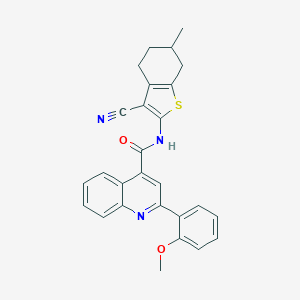

![molecular formula C26H36N2O2 B453761 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one CAS No. 1092769-30-6](/img/structure/B453761.png)

16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .

Synthesis Analysis

The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest for many researchers . Traditional procedures used in the synthesis of pyrazoles have been well-studied .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties and are involved in various reactions . They are one of the most studied groups of compounds among the azole family .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific compound. For example, the synthesized BPZ was fully characterized by FT-IR, 1 H NMR and 13 C NMR spectroscopic analysis .

科学研究应用

Antimicrobial Activity

The pyrazole moiety present in SMR000114956 is known for its antimicrobial properties. This compound can be synthesized and tested against a range of microbial strains to evaluate its efficacy as an antimicrobial agent . Its potential use could be in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Antitubercular Activity

SMR000114956 could be evaluated for its antitubercular activity. Given the structure of the compound, it may inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . Research in this area could lead to the development of novel treatments for TB, which remains a major global health challenge.

Antileishmanial and Antimalarial Evaluation

Compounds with the pyrazole core have shown promise in the treatment of parasitic diseases such as leishmaniasis and malaria . SMR000114956 could be assessed for its effectiveness against the parasites responsible for these diseases, potentially contributing to the fight against these life-threatening conditions.

Cancer Research

The cytotoxic activity of SMR000114956 can be explored in cancer research. Derivatives of this compound could be synthesized and their ability to inhibit the growth of cancer cells could be assessed . This research could pave the way for new chemotherapeutic agents.

Antioxidant Properties

SMR000114956 may possess antioxidant properties, which could be beneficial in neutralizing harmful free radicals in the body . This application could be particularly useful in the development of treatments for diseases caused by oxidative stress, such as neurodegenerative disorders.

Drug Synthesis and Development

The pyrazole and imidazole rings present in SMR000114956 make it a valuable synthon in drug development . It could serve as a precursor in the synthesis of various drugs, including those with anti-inflammatory, antipyretic, and antihistaminic properties.

作用机制

安全和危害

未来方向

Given the wide range of biological activities and the potential for medicinal applications, pyrazole derivatives continue to be an active area of research . Future directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .

属性

IUPAC Name |

(16Z)-16-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O2/c1-5-28-15-18(16(2)27-28)12-17-13-23-21-7-6-19-14-20(29)8-10-25(19,3)22(21)9-11-26(23,4)24(17)30/h6,12,15,20-23,29H,5,7-11,13-14H2,1-4H3/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSAIBRTZFZGMG-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(16Z)-16-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453678.png)

![Propyl 2-({[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453682.png)

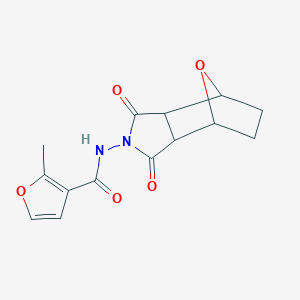

![Ethyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453684.png)

![Methyl 4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453689.png)

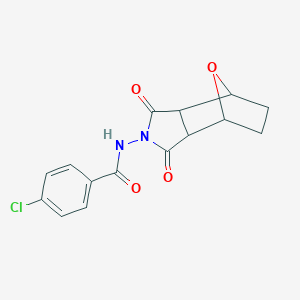

![methyl 2-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B453690.png)

![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B453694.png)

![ethyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B453695.png)

![ethyl 2-({3-[(4-chlorophenoxy)methyl]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B453696.png)

![Ethyl 2-{[({[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453698.png)

![N-(2-iodophenyl)-N'-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}thiourea](/img/structure/B453700.png)

![methyl 2-{[({[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B453701.png)